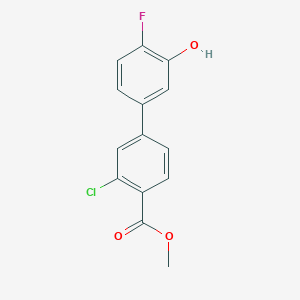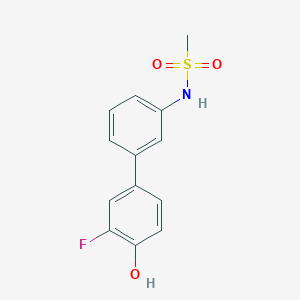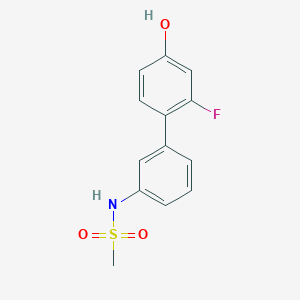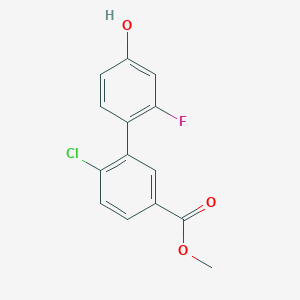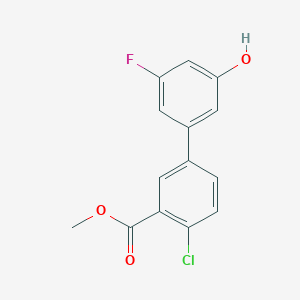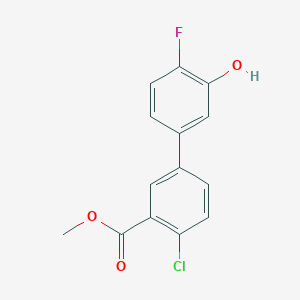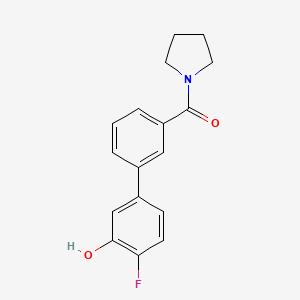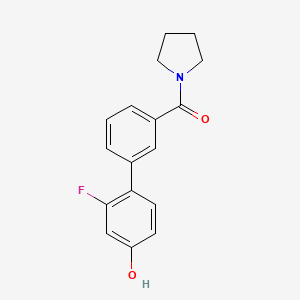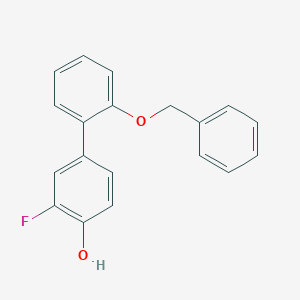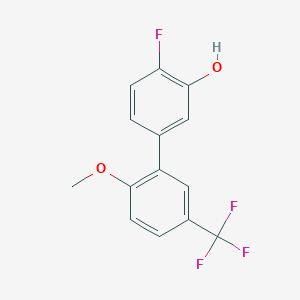
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-F-5-MTP-95) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. It has been found to possess a wide range of properties, including fluorescence, absorbance, and reactivity, making it an attractive choice for a variety of experiments.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used as a fluorescent probe for the detection of DNA and proteins, as well as a reagent in organic synthesis. Additionally, it has been used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on biological systems.
Mecanismo De Acción
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% is known to interact with proteins and enzymes in a variety of ways. It is believed to bind to proteins and enzymes through hydrogen bonding and van der Waals forces, allowing it to form a stable complex. This complex then facilitates the transfer of electrons and protons between the enzyme and the substrate, leading to the desired biochemical reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. In particular, it has been shown to be effective at inhibiting the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, suggesting potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and its purity can be easily increased through recrystallization. Additionally, it is relatively stable and is not easily degraded by light or heat. However, there are some limitations to its use in experiments. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds.
Direcciones Futuras
There are a number of potential future directions for 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%. For example, it could be used in the development of new drugs or diagnostic tools. Additionally, it could be used to study the effects of various environmental factors on biological systems, as well as to investigate the mechanisms of action of existing drugs. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized by a method known as the Stille coupling reaction. This involves the reaction of an organostannane with an organoboron compound in the presence of a palladium catalyst. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The reaction produces a product with a purity of 95%, which can then be further purified by recrystallization.
Propiedades
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPWCDDQQBJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684563 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-73-3 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
